molecular formula C14H19N3O3S B7432579 N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide

N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide

Cat. No. B7432579
M. Wt: 309.39 g/mol
InChI Key: PYKNXBMKNSZGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system that is involved in the development of several inflammatory diseases.

Mechanism of Action

The NLRP3 inflammasome is a multiprotein complex that is involved in the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, thereby preventing the recruitment of ASC and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in various preclinical models of inflammatory diseases. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one limitation of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the study of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide. One potential direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential direction is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Moreover, the development of more effective delivery systems for N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide may enable its use in vivo, thereby expanding its therapeutic potential.

Synthesis Methods

The synthesis of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide involves the condensation of 3-methylfuran-2-carboxylic acid with cyclohexanecarbonyl chloride to form 3-methylfuran-2-carbonyl cyclohexanecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiourea to yield N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been extensively studied in various preclinical models of inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these studies, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome, resulting in a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-9-7-8-20-11(9)13(19)16-17-14(21)15-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,19)(H2,15,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKNXBMKNSZGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NNC(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide

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